Cas no 67365-50-8 (Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-)

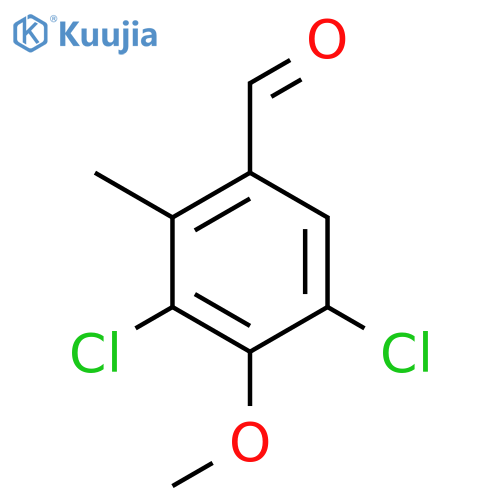

67365-50-8 structure

商品名:Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-

- 67365-50-8

- 3,5-dichloro-4-methoxy-2-methylbenzaldehyde

- MFCD34771522

- SCHEMBL11330008

-

- インチ: InChI=1S/C9H8Cl2O2/c1-5-6(4-12)3-7(10)9(13-2)8(5)11/h3-4H,1-2H3

- InChIKey: QDGKGCUPKILEOO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 217.9901349Da

- どういたいしつりょう: 217.9901349Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611844-250mg |

3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; . |

67365-50-8 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB611844-1g |

3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; . |

67365-50-8 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB611844-5g |

3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; . |

67365-50-8 | 5g |

€2218.40 | 2024-07-19 |

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

67365-50-8 (Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67365-50-8)Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315